Sodium 3-chloropropane-1-sulfinate
CAS No.:
Cat. No.: VC17620631
Molecular Formula: C3H6ClNaO2S
Molecular Weight: 164.59 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C3H6ClNaO2S |
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Molecular Weight | 164.59 g/mol |
IUPAC Name | sodium;3-chloropropane-1-sulfinate |
Standard InChI | InChI=1S/C3H7ClO2S.Na/c4-2-1-3-7(5)6;/h1-3H2,(H,5,6);/q;+1/p-1 |
Standard InChI Key | BTQAWIGOXURPBF-UHFFFAOYSA-M |
Canonical SMILES | C(CS(=O)[O-])CCl.[Na+] |
Introduction
Structural and Chemical Characteristics
The molecular structure of sodium 3-chloropropane-1-sulfinate comprises a propane backbone with a chlorine atom at the third carbon and a sulfinate group at the first carbon. Its general formula is , yielding a molecular weight of approximately 196.60 g/mol . The sulfinate group () confers nucleophilic reactivity, enabling participation in coupling reactions, while the chlorine substituent facilitates electrophilic substitution or elimination processes .
Comparative analysis with sodium 3-chloro-2-hydroxypropanesulfonate () highlights key differences:
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Hydroxyl Group Presence: The latter contains a hydroxyl group at the second carbon, enhancing hydrophilicity and altering reactivity in aqueous environments .
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Sulfonate vs. Sulfinate: Sulfonate groups () exhibit greater stability and lower nucleophilicity compared to sulfinates, influencing their roles in industrial applications .
Synthesis Methodologies
Industrial-Scale Production
A patented method for synthesizing sodium 3-chloro-2-hydroxypropanesulfonate provides a template for analogous sulfinate production :
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Reagents: Epichlorohydrin (ECH), sodium bisulfite (), and tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst.
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Procedure:
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ECH is dropwise added to a heated mixture of , TBAB, and water.
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The reaction proceeds at 80–90°C for 1.5–2.5 hours, followed by cooling, crystallization, and ethanol washing.
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Optimized Conditions:
Table 1: Key Synthesis Parameters for Sodium 3-Chloro-2-Hydroxypropanesulfonate
Parameter | Optimal Value |
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Reaction Temperature | 80–90°C |
Catalyst (TBAB) Loading | 4% of ECH mass |
1.1 (molar) | |
Yield | 75.1% |
For sodium 3-chloropropane-1-sulfinate, analogous methods likely replace with sulfinic acid derivatives, though specific protocols remain undocumented in public literature.
Reactivity and Functional Applications
Organic Synthesis
Sulfinate salts are pivotal in constructing sulfur-containing molecules:
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Nucleophilic Substitution: The sulfinate group displaces halides or tosylates, forming sulfones or sulfonamides .
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Radical Reactions: Under oxidative conditions, sulfinates generate sulfonyl radicals for polymerization or cross-coupling .
Industrial Uses
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Surfactants: Sulfinate derivatives act as anionic surfactants in detergents and emulsifiers due to their amphiphilic nature .
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Chemical Intermediates: Used in synthesizing agrochemicals, pharmaceuticals, and specialty polymers .
Table 2: Comparative Applications of Sulfinate and Sulfonate Derivatives
Compound | Primary Application | Key Advantage |
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Sodium Sulfinate | Reducing Agent | High nucleophilicity |
Sodium 3-Chloro-2-Hydroxypropanesulfonate | Surfactant | Enhanced water solubility |
Sodium 2-Chloroethanesulfonate | Biochemical assays | Thermal stability |
Future Research Directions
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Mechanistic Studies: Elucidate sulfinate-specific reaction pathways under varying catalytic conditions.
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Green Chemistry: Develop solvent-free or low-waste synthesis methods.
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Toxicological Profiling: Assess ecotoxicity and biodegradability of chlorinated sulfinates.
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